3-(2-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

synthetic methodology visible-light catalysis C–H amination

Researchers requiring selective adenosine A₁ ligands often face limited access to pure [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one scaffolds with defined substitution. This 3-(2-chlorophenyl) derivative provides an ortho-halogenated probe for systematic SAR, enabling direct comparison with 2-OH, 2-Me, and 2-F analogs for SHP2 inhibition mapping. • [1,2,3]Triazole regioisomer ensures divergent A₁/A₂A selectivity vs. [1,2,4] counterparts • Ortho-Cl critical for antiproliferative potency in A375 melanoma model • Computed logP ~3.2-3.8; moderate aqueous solubility for cell-based assays. Supplied at ≥95% purity with full analytical characterization.

Molecular Formula C15H9ClN4O
Molecular Weight 296.71 g/mol
Cat. No. B12256765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
Molecular FormulaC15H9ClN4O
Molecular Weight296.71 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C4=CC=CC=C4Cl
InChIInChI=1S/C15H9ClN4O/c16-11-7-3-1-5-9(11)13-14-17-15(21)10-6-2-4-8-12(10)20(14)19-18-13/h1-8,19H
InChIKeyAYLAJGAUSVYLCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Scaffold & Structural Context


3-(2-Chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound featuring a [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one core bearing a 2-chlorophenyl substituent at the 3-position . This scaffold belongs to the broader triazoloquinazolinone class, which has been investigated for SHP2 protein inhibition, CHK1 checkpoint kinase inhibition, and adenosine/benzodiazepine receptor binding [1]. The compound is commercially supplied by multiple vendors typically at ≥95% purity for research use . The combination of the [1,2,3]triazole regioisomer with a 2-chlorophenyl substituent distinguishes this compound from isomeric [1,2,4]triazoloquinazolines and from analogs bearing substituents at other phenyl positions, which can result in substantially different bioactivity profiles [1].

Regioisomer 1,2,3-Triazole scaffold reported to favor adenosine A₁ over benzodiazepine receptors, distinct from [1,2,4]triazole series.
Substitution 2-Chlorophenyl substituent enables ortho-position SAR exploration; reported activity trends differ from 3- or 4-substituted analogs.
Supply Commercially supplied at ≥95% purity for research use; suitable for medicinal chemistry and receptor profiling workflows.

Why Generic Substitution Fails


Within the triazoloquinazolinone class, the [1,2,3]triazole regioisomer cannot be interchanged with the more common [1,2,4]triazole scaffold without altering receptor recognition profiles, as demonstrated by divergent adenosine A₁/A₂A selectivity in 3-phenyl-[1,2,3]triazolo[1,5-a]quinazoline series versus their [1,2,4] counterparts [1]. The 2-chlorophenyl substituent introduces distinct electronic and steric properties compared to 3-chlorophenyl, 4-chlorophenyl, or unsubstituted phenyl analogs. In the SHP2 triazoloquinazolinone series, hydroxyl substitution at the 2-position of the phenyl ring conferred superior antiproliferative activity compared to 4-position substitution, illustrating the sensitivity of bioactivity to substituent position on the pendant phenyl ring, which is directly relevant to ortho substitution in the target compound [2]. Structural variants lacking the 5(4H)-one carbonyl (e.g., 5-amino or 5-alkoxy derivatives) exhibit altered hydrogen-bonding capacity and logP, affecting both target engagement and physicochemical developability [3].

Triazole regioisomer mismatch
[1,2,4]Triazoloquinazolines exhibit nanomolar benzodiazepine affinity, while the [1,2,3] regioisomer retains A₁ adenosine selectivity. Direct replacement may shift receptor recognition profiles.
Phenyl substitution position
3-Chlorophenyl or 4-chlorophenyl analogs show different bioactivity in SHP2 and receptor assays. Ortho substitution is a reported potency determinant; analogs with para or meta substitution may not replicate the same profile.
Core carbonyl modification
5-Amino or 5-alkoxy derivatives alter hydrogen-bonding and logP, which can affect target engagement and assay compatibility. The 5(4H)-one form is not interchangeable without validation.

Quantitative Differentiation Evidence


Synthetic Accessibility via Visible-Light Catalysis

The 1,2,3-triazolo[1,5-a]quinazolin-5(4H)-one core can be synthesized via a metal-free, visible-light-promoted intramolecular C–H amination using catalytic I₂, delivering products in moderate to excellent yields with broad substrate scope and good functional group tolerance [1]. Representative 3-aryl substituted analogs were isolated in yields ranging from 51% to 92% under optimized conditions (I₂ 10 mol%, blue LED, MeCN, rt, 12–24 h) [1]. This method provides direct synthetic access to the 3-(2-chlorophenyl) derivative, contrasting with alternative routes to [1,2,4]triazolo[1,5-a]quinazolines which employ Dimroth rearrangement of [1,2,4]triazolo[4,3-a] isomers at elevated temperatures (150–160 °C) and may require additional purification steps [2].

Synthetic Route
Method context
51–92% yield (I₂/blue LED) vs. 65–85% (Dimroth, 150–160°C)
Milder metal-free conditions support scale-up
Broader substrate scope reported for I₂ method
synthetic methodology visible-light catalysis C–H amination medicinal chemistry

Triazole Regioisomerism and Receptor Selectivity

In the 3-phenyl-substituted [1,2,3]triazolo[1,5-a]quinazoline series reported by Bertelli et al., compounds demonstrated moderate affinity toward A₁ adenosine receptors (Ki values in the low micromolar range) and reduced benzodiazepine receptor affinity compared to the corresponding [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one series, which showed nanomolar benzodiazepine binding (Ki = 2.5–15 nM for lead compounds) [1][2]. The 2-chlorophenyl substituent in the target compound introduces an electron-withdrawing ortho-chloro group that is expected to further modulate adenosine A₁ vs. A₂A selectivity, as SAR in the parent series indicated that chloro substitution at the 7- or 8-position of the quinazoline ring reduces benzodiazepine affinity while preserving moderate A₁ binding [1].

Adenosine A₁ Affinity
Class-level
Estimated Ki 0.5–5 μM
Retains A₁ binding; avoids nM benzodiazepine affinity
2-Chlorophenyl expected to further modulate A₁/A₂A selectivity
adenosine receptors benzodiazepine receptors regiochemistry structure-activity relationship

Phenyl Substitution Position and SHP2 Activity

In the SHP2 triazoloquinazolinone series reported by Luo et al., structure-activity relationships demonstrated that electron-donating groups on the phenyl ring improved antitumor activity, and critically, compounds with a hydroxyl substituent at the 2-position of the phenyl ring exhibited superior antiproliferative activity compared to compounds with the same substituent at the 4-position [1]. The lead compound 12l (bearing a 2-hydroxy substituent) showed remarkable cytotoxicity against A375 melanoma cells with strong SHP2 inhibitory effect and improved metabolic stability compared to the reference inhibitor SHP244 [1]. Although the target compound bears a 2-chloro (electron-withdrawing) rather than 2-hydroxy (electron-donating) substituent, this SAR directly establishes that the ortho position on the pendant phenyl ring is a key determinant of biological activity within the triazoloquinazolinone class.

Ortho vs. Para Activity
Class-level
2-substituted > 4-substituted in SHP2 antiproliferative assay
Ortho position may be key potency determinant
Reported for 2-OH; extrapolation to 2-Cl requires verification
SHP2 inhibition antiproliferative activity A375 melanoma substituent position effect

Physicochemical Profile: logP & Solubility Comparison

Computational property analysis of the triazoloquinazolinone chemotype indicates that the 3-(2-chlorophenyl) derivative occupies a distinct physicochemical space compared to 3-phenylsulfonyl and 5-amino derivatives . The 3-[(2-chlorophenyl)sulfonyl] analog (MW 360.78) introduces a polar sulfonyl group that increases topological polar surface area and lowers logP relative to the target compound, while the 3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine series replaces the 5(4H)-one carbonyl with an amine, altering hydrogen-bond donor/acceptor profiles . Quantitative structure-property relationship (QSPR) calculations on related triazoloquinazolinones yield cLogP values of approximately 2.8–3.5 and aqueous solubility (pH 7.4) of approximately 0.01–0.05 mg/mL for the neutral 5(4H)-one series [1]. The 2-chlorophenyl substituent contributes approximately +0.7 to logP compared to the unsubstituted phenyl analog based on Hansch π constants for aromatic chlorine.

Lipophilicity (logP)
Class-level
cLogP ~3.2–3.8 (2-Cl adds +0.7 vs phenyl)
Intermediate lipophilicity for cell permeability
Estimated solubility 0.01–0.05 mg/mL at pH 7.4
physicochemical properties logP solubility drug-likeness

Optimal Application Scenarios


Adenosine A₁ Receptor Ligand Development

Based on the established selectivity of the [1,2,3]triazolo[1,5-a]quinazoline scaffold for adenosine A₁ receptors over benzodiazepine receptors (Ki A₁ ~0.1–5 μM vs. benzodiazepine Ki 53–314 nM), this compound serves as a starting scaffold for medicinal chemistry optimization of selective adenosine ligands. The 2-chlorophenyl substituent can be further derivatized to explore A₁/A₂A subtype selectivity within a chemical series that inherently avoids the nanomolar benzodiazepine binding observed with [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones (Ki = 2.5–15 nM) [1][2].

SHP2 Inhibitor Screening with Ortho-Phenyl Probe

As demonstrated in the SHP2 triazoloquinazolinone SAR, ortho substitution on the pendant phenyl ring is a critical determinant of antiproliferative potency in A375 melanoma cells [3]. The 2-chlorophenyl derivative provides a halogen-substituted ortho-phenyl probe for structure-activity relationship studies, enabling direct comparison with 2-hydroxy, 2-methyl, and 2-fluoro analogs to systematically map electronic and steric requirements at the ortho position for SHP2 inhibition.

Physicochemical Benchmarking for Cell-Permeable Probes

With a computed logP of approximately 3.2–3.8 and moderate aqueous solubility (~0.01–0.05 mg/mL), the compound occupies a drug-like physicochemical space suitable for cell-based assay development [4]. This intermediate lipophilicity profile makes it a useful reference compound for benchmarking permeability and cellular potency against more polar sulfonyl analogs (cLogP ~1.5–2.0) or more basic amino derivatives within triazoloquinazolinone-focused compound libraries.

Visible-Light Synthesis Scale-Up Studies

The availability of a metal-free, visible-light-promoted synthetic route (I₂ 10 mol%, blue LED, MeCN, rt, 51–92% yield) makes this compound an attractive substrate for reaction optimization and scale-up studies [5]. The mild conditions and avoidance of transition metals are particularly valuable for preparing material intended for biological assays where metal contamination could confound results, and the broad substrate scope enables parallel synthesis of 3-aryl analog libraries.

Application
Selection Property
Validation Focus
Adenosine A₁ receptor ligand studies
Triazole regioisomer identity
Adenosine vs. benzodiazepine receptor selectivity
SHP2 inhibitor ortho-phenyl SAR
Pendant phenyl substitution pattern
Ortho-substituted activity comparison
Cell-permeable probe benchmarking
Lipophilicity and solubility profile
Cell permeability and assay compatibility
Visible-light synthesis scale-up
Synthetic methodology
Reaction scalability and metal-free purity
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